

# validating the anti-fibrotic activity of Tnik-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tnik-IN-4 |           |
| Cat. No.:            | B15141607 | Get Quote |

## **Tnik-IN-4: A Novel Anti-Fibrotic Agent Validated**

A comprehensive guide comparing the performance of **Tnik-IN-4** (INS018\_055/Rentosertib) against existing anti-fibrotic therapies, supported by experimental data.

This guide provides researchers, scientists, and drug development professionals with an objective comparison of the novel anti-fibrotic agent, **Tnik-IN-4**, with current treatment alternatives. The information is compiled from preclinical and clinical data, highlighting the compound's efficacy, mechanism of action, and safety profile.

### **Executive Summary**

Fibrosis, the excessive scarring of tissue, is a debilitating process that can lead to organ failure and death. Current treatments for fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF), are limited in their efficacy and can have significant side effects. **Tnik-IN-4**, a small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), has emerged as a promising therapeutic candidate.[1][2][3] Developed using a generative AI-driven platform, **Tnik-IN-4** has demonstrated potent anti-fibrotic and anti-inflammatory activity in various preclinical models and has shown a favorable safety profile in Phase I clinical trials.[1][2] The drug, also known as INS018\_055 or Rentosertib, is currently advancing to Phase II clinical trials for IPF.

## **Comparison with Current Anti-Fibrotic Therapies**

The current standard of care for IPF includes two approved drugs: Nintedanib and Pirfenidone. While these drugs can slow the progression of the disease, they do not halt or reverse it, and



their use is often limited by adverse effects. **Tnik-IN-4** presents a novel mechanism of action by targeting TNIK, a kinase that has not been a major focus of other anti-fibrotic medications.

### **Quantitative Data Summary**

The following tables summarize the available quantitative data for **Tnik-IN-4**, providing a basis for comparison with other agents.

Table 1: In Vitro Potency of **Tnik-IN-4** (INS018-055)

| Target/Assay                      | Cell Line                              | IC50   |
|-----------------------------------|----------------------------------------|--------|
| TNIK Kinase Activity              | -                                      | 7.8 nM |
| TGF-β-mediated COL1<br>Expression | LX-2 (Human Hepatic Stellate<br>Cells) | 63 nM  |
| TGF-β-mediated α-SMA Expression   | LX-2 (Human Hepatic Stellate<br>Cells) | 123 nM |
| TGF-β-mediated α-SMA Expression   | MRC-5 (Human Lung<br>Fibroblasts)      | 27 nM  |
| TGF-β-mediated α-SMA Expression   | IPF Patient Fibroblasts                | 50 nM  |
| Collagen Production               | LX-2 (Human Hepatic Stellate<br>Cells) | 42 nM  |

Table 2: Preclinical Pharmacokinetics of **Tnik-IN-4** (INS018-055)



| Species | Adminis<br>tration | Dose     | Cmax          | Tmax    | Bioavail<br>ability<br>(F) | Half-life<br>(t1/2) | Clearan<br>ce          |
|---------|--------------------|----------|---------------|---------|----------------------------|---------------------|------------------------|
| Mouse   | Intraveno<br>us    | -        | -             | -       | -                          | 1.22 h              | 123.5<br>mL/min/k<br>g |
| Mouse   | Oral               | 30 mg/kg | 1010<br>ng/mL | 0.25 h  | 44%                        | -                   | -                      |
| Dog     | Intraveno<br>us    | -        | -             | -       | -                          | 1.65 h              | 32.2<br>mL/min/k<br>g  |
| Dog     | Oral               | 10 mg/kg | 536<br>ng/mL  | 0.708 h | 22%                        | -                   | -                      |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

### In Vitro Fibroblast Assays

Objective: To determine the in vitro anti-fibrotic activity of **Tnik-IN-4**.

#### Methodology:

- Cell Culture: Human lung fibroblasts (MRC-5), hepatic stellate cells (LX-2), or primary fibroblasts isolated from IPF patients are cultured under standard conditions.
- Stimulation: Cells are stimulated with transforming growth factor-beta (TGF-β) to induce a fibrotic phenotype, characterized by the expression of alpha-smooth muscle actin (α-SMA) and collagen.
- Treatment: Cells are co-treated with TGF-β and varying concentrations of Tnik-IN-4.



 Analysis: The expression of fibrotic markers such as α-SMA and collagen is quantified using methods like Western blotting or immunofluorescence. The half-maximal inhibitory concentration (IC50) is then calculated.

### **Bleomycin-Induced Lung Fibrosis Model**

Objective: To evaluate the in vivo efficacy of **Tnik-IN-4** in a preclinical model of pulmonary fibrosis.

#### Methodology:

- Induction of Fibrosis: Mice are intratracheally instilled with bleomycin to induce lung injury and subsequent fibrosis.
- Treatment: A cohort of mice is treated with Tnik-IN-4, administered orally, via inhalation, or topically. A control group receives a placebo.
- Assessment: After a specified treatment period, the extent of lung fibrosis is assessed through histological analysis (e.g., Ashcroft scoring), and lung function is measured. In some studies, Tnik-IN-4 was also tested in combination with Nintedanib and Pirfenidone.

### **Clinical Trials**

Objective: To assess the safety, tolerability, and pharmacokinetics of **Tnik-IN-4** in humans.

#### Methodology:

- Phase I: A randomized, double-blind, placebo-controlled trial was conducted in healthy
  participants to evaluate the safety and pharmacokinetic profile of Tnik-IN-4.
- Phase II: A multicenter, double-blind, randomized, placebo-controlled trial is ongoing to assess the safety and efficacy of Tnik-IN-4 in patients with Idiopathic Pulmonary Fibrosis.

# Visualizing the Science

Diagrams illustrating the signaling pathways and experimental workflows provide a clearer understanding of the science behind **Tnik-IN-4**.





Click to download full resolution via product page

Caption: **Tnik-IN-4** inhibits TNIK, a key node in profibrotic signaling pathways.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. marktechpost.com [marktechpost.com]
- To cite this document: BenchChem. [validating the anti-fibrotic activity of Tnik-IN-4].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15141607#validating-the-anti-fibrotic-activity-of-tnik-in-4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com